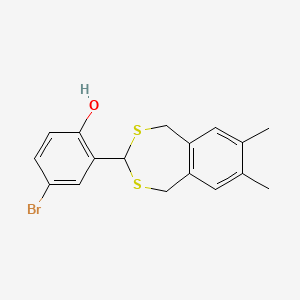
4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is an organic compound characterized by a bromine atom attached to a phenol ring, which is further substituted with a 7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol typically involves multiple steps:
Formation of the Benzodithiepin Ring: The benzodithiepin ring can be synthesized through a cyclization reaction involving appropriate dithiols and dihalides under basic conditions.
Bromination: The phenol ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated phenol is then coupled with the benzodithiepin derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding phenol without the bromine atom.
Substitution: Formation of substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. Brominated phenols have been studied for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)aniline: Similar structure but with an aniline group instead of a phenol.
4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol: Similar structure but with a chlorine atom instead of bromine.
2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the benzodithiepin moiety in 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol makes it unique. This combination can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H17BrOS2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol |
InChI |
InChI=1S/C17H17BrOS2/c1-10-5-12-8-20-17(21-9-13(12)6-11(10)2)15-7-14(18)3-4-16(15)19/h3-7,17,19H,8-9H2,1-2H3 |
InChI Key |
AMTSZKIFBVIOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C=CC(=C3)Br)O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















